molecular formula C23H23BrO5 B5089086 9-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B5089086
M. Wt: 459.3 g/mol
InChI Key: OFYAUVBYCMPROH-UHFFFAOYSA-N
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Description

The compound 9-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule that belongs to the xanthene family Xanthenes are known for their diverse biological activities and are often used in the development of dyes, pharmaceuticals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multiple steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base.

    Alkylation: The prop-2-en-1-yloxy group is added through an alkylation reaction using an appropriate alkyl halide and base.

    Cyclization: The final step involves cyclization to form the xanthene core, which can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and methoxy group may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular processes, such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 9-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
  • 9-[3-fluoro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
  • 9-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Uniqueness

The uniqueness of 9-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its specific substituents, which confer distinct chemical and biological properties. The bromine atom, in particular, enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrO5/c1-3-10-28-23-14(24)11-13(12-19(23)27-2)20-21-15(25)6-4-8-17(21)29-18-9-5-7-16(26)22(18)20/h3,11-12,20H,1,4-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYAUVBYCMPROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Br)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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